MMV007564

Vue d'ensemble

Description

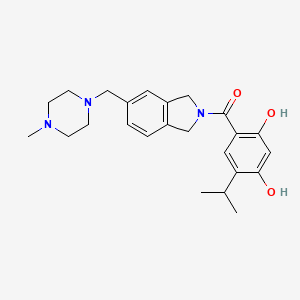

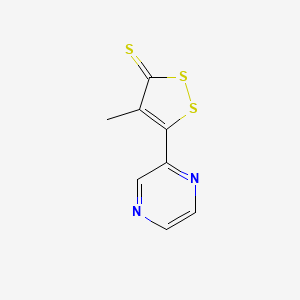

MMV007564 est un nouveau composé antipaludique appartenant à la chimiotype benzimidazolyl pipéridine. Il a été identifié par le biais de criblages cellulaires et a montré des résultats prometteurs dans la lutte contre le paludisme, en particulier contre le parasite Plasmodium falciparum .

Applications De Recherche Scientifique

MMV007564 has several scientific research applications, particularly in the field of malaria research. It has been used to study the genetic determinants of drug resistance in Plasmodium falciparum. By culturing parasites in the presence of this compound, researchers have been able to generate resistant lines and identify mutations in the Plasmodium falciparum cyclic amine resistance locus gene, which is associated with resistance to this compound . Additionally, this compound has been used in studies to understand the timing of action and potency of antimalarial drugs in different life cycle stages of the parasite .

Mécanisme D'action

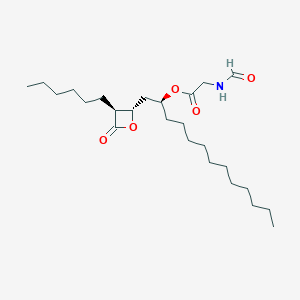

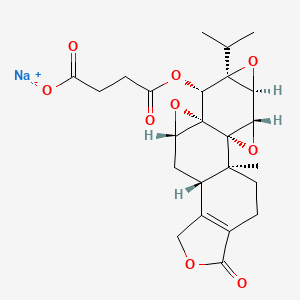

MMV007564, also known as 1-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide, GNF-Pf-4877, TCMDC-124400, or 1-[1-(4-Methylbenzyl)-1H-benzimidazol-2-yl]-N-(2-thienylmethyl)-4-piperidinecarboxamide, is a novel antimalarial compound with a unique mechanism of action .

Target of Action

The primary target of this compound is the Plasmodium falciparum cyclic amine resistance locus (PfCARL) , a gene encoding a conserved protein of unknown function . Mutations in PfCARL are strongly associated with resistance to this compound .

Mode of Action

It is known that mutations in pfcarl confer resistance to this compound . This suggests that this compound’s mode of action involves binding to or otherwise interacting with the PfCARL protein.

Biochemical Pathways

The association between pfcarl mutations and resistance to this compound suggests that pfcarl plays a crucial role in these pathways .

Result of Action

It is known that this compound has different timings of action in the asexual blood stage and different potencies against the liver and sexual blood stages .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the development of resistance to this compound can be influenced by the genetic environment of the parasite, specifically the presence of mutations in PfCARL

Analyse Biochimique

Biochemical Properties

MMV007564 has been identified in cellular screens for its potential antimalarial properties . Mutations in pfcarl are strongly associated with resistance to this compound .

Cellular Effects

In cellular screens, this compound has shown different timings of action in the asexual blood stage and different potencies against the liver and sexual blood stages . This suggests that this compound can influence cell function and impact cellular processes in a stage-dependent manner.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the pfcarl gene. Distinct mutations in this gene confer resistance to this compound . This suggests that this compound exerts its effects at the molecular level through binding interactions with the pfcarl gene product, potentially influencing enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

The development of resistance to this compound over time suggests that the compound’s effects may change over time, potentially due to changes in the stability or degradation of the compound, or long-term effects on cellular function .

Méthodes De Préparation

La synthèse de MMV007564 implique une série de réactions chimiques à partir de matières premières facilement disponiblesLes conditions réactionnelles impliquent souvent l'utilisation d'acides ou de bases forts, de températures élevées et de catalyseurs spécifiques pour faciliter la formation du produit souhaité . Les méthodes de production industrielle impliqueraient probablement la mise à l'échelle de ces réactions dans de grands réacteurs avec un contrôle précis de la température, de la pression et du temps de réaction pour assurer un rendement élevé et une pureté élevée du produit final.

Analyse Des Réactions Chimiques

MMV007564 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène du composé. Les réactifs courants comprennent le permanganate de potassium ou le trioxyde de chrome.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants comprennent l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre. Les réactifs courants comprennent les halogènes ou les nucléophiles comme les ions hydroxyde ou alcoolate.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation d'une cétone ou d'un aldéhyde, tandis que la réduction peut produire un alcool .

Applications de recherche scientifique

This compound a plusieurs applications de recherche scientifique, en particulier dans le domaine de la recherche sur le paludisme. Il a été utilisé pour étudier les déterminants génétiques de la résistance aux médicaments chez Plasmodium falciparum. En cultivant des parasites en présence de this compound, les chercheurs ont pu générer des lignées résistantes et identifier des mutations dans le gène du locus de résistance aux amines cycliques de Plasmodium falciparum, qui est associé à la résistance à ce composé . De plus, this compound a été utilisé dans des études pour comprendre le moment d'action et la puissance des médicaments antipaludiques dans les différentes phases du cycle de vie du parasite .

Mécanisme d'action

Le mécanisme d'action de this compound implique le ciblage du parasite Plasmodium falciparum au cours de son stade sanguin asexué. Le composé interfère avec la capacité du parasite à se répliquer et à survivre à l'intérieur des globules rouges. Les cibles moléculaires exactes et les voies impliquées sont encore à l'étude, mais on pense que this compound perturbe les processus essentiels au sein du parasite, conduisant à sa mort .

Propriétés

IUPAC Name |

1-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4OS/c1-19-8-10-20(11-9-19)18-30-24-7-3-2-6-23(24)28-26(30)29-14-12-21(13-15-29)25(31)27-17-22-5-4-16-32-22/h2-11,16,21H,12-15,17-18H2,1H3,(H,27,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOAJAGJXWRKYKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2N4CCC(CC4)C(=O)NCC5=CC=CS5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![L-Alanine, N-[2-methoxy-5-[[[(1E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonyl]methyl]phenyl]-](/img/structure/B1677292.png)